![molecular formula C7H6N4 B13802674 2-Methylpyrazino[2,3-b]pyrazine CAS No. 6499-38-3](/img/structure/B13802674.png)
2-Methylpyrazino[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroacetophenone with ammonia to form an amino ketone, which is then cyclized and oxidized to yield the desired pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar cyclization and oxidation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazine oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylpyrazino[2,3-b]pyrazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of 2-Methylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine: A simpler analog with the chemical formula C4H4N2.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyridine: An analog with only one nitrogen atom.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness
2-Methylpyrazino[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6499-38-3 |
|---|---|
Molekularformel |
C7H6N4 |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
3-methylpyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6N4/c1-5-4-10-6-7(11-5)9-3-2-8-6/h2-4H,1H3 |
InChI-Schlüssel |
ZRLDPLVEUDZPJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC=CN=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
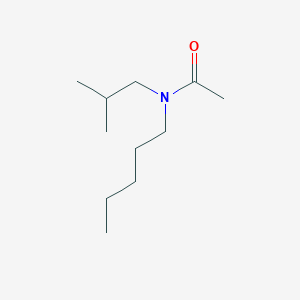
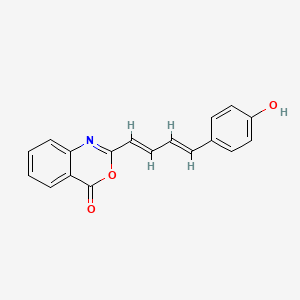
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
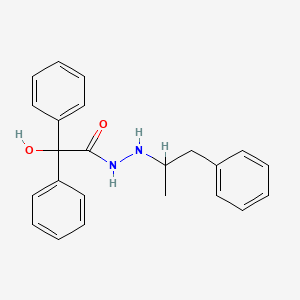
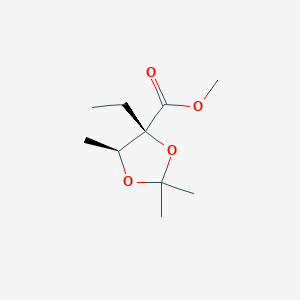
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
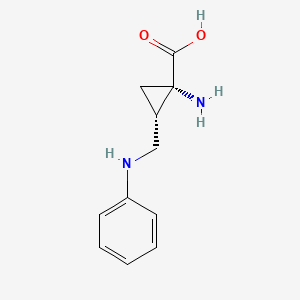

![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
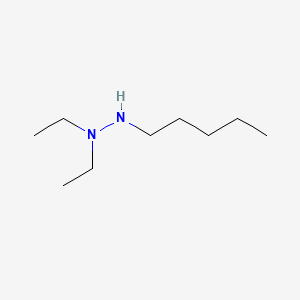
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
